1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine
Description
This compound features an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-chlorophenyl group. At position 3, a methyl linker connects to a piperazine ring, which is further substituted at position 4 with a 3,4-dichlorophenyl moiety.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl3N4/c25-18-6-4-17(5-7-18)24-22(31-10-2-1-3-23(31)28-24)16-29-11-13-30(14-12-29)19-8-9-20(26)21(27)15-19/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHLIBCYVTGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine typically involves multi-step reactions. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions, intramolecular cyclizations, or multicomponent reactions.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo[1,2-a]pyridine core.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s binding to these targets can inhibit their function, leading to therapeutic effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Compound 7o : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
- Key Differences : Replaces the imidazo[1,2-a]pyridine core with a pentanamide chain and a pyridinylphenyl group.
- The extended alkyl chain may enhance lipophilicity but reduce metabolic stability .
Compound 19B : 4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(3,4-dichlorobenzyl)thiazole
- Key Differences : Substitutes the piperazine ring with a thiazole group linked to a dichlorobenzyl group.
Analogues with Varied Imidazo[1,2-a]pyridine Substituents
Compound 3r : Diethyl 1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate
- Key Differences : Position 3 is occupied by a hydrazine dicarboxylate group instead of the piperazine-methyl linker.
Compound 15 : [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol
- Key Differences: Replaces the piperazine-methyl group with a methanol substituent.
- Implications : The hydroxyl group enhances hydrophilicity (logP reduction) but eliminates the basicity of the piperazine nitrogen, reducing CNS penetration .
Piperazine Derivatives with Alternative Cores
Compound 6b : 2-((2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)amino)-1-morpholino-3-phenylpropan-1-one
- Key Differences: Substitutes the piperazine with a morpholino group and introduces a phenylpropanone chain.
- Implications: The morpholino ring improves aqueous solubility, while the ketone group may introduce metabolic liabilities (e.g., cytochrome P450 interactions) .
Biological Activity
1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine, often referred to as DCPMI, is a complex organic compound notable for its potential therapeutic applications. This article explores the biological activity of DCPMI, focusing on its interactions with biological targets and its implications for drug development.
Chemical Structure and Properties
DCPMI features a piperazine core substituted with an imidazo[1,2-a]pyridine moiety and two chlorophenyl groups. The structural components contribute to its unique chemical properties and biological activities.
| Component | Description |
|---|---|
| Piperazine Core | Central structure providing basic pharmacological properties. |
| Imidazo[1,2-a]pyridine Moiety | Enhances interaction with biological targets. |
| Chlorophenyl Substituents | Modulate lipophilicity and receptor affinity. |
While specific literature detailing the mechanism of action of DCPMI is limited, compounds with similar structures typically target enzymes or receptors involved in critical cellular processes. Notably, there is evidence suggesting that DCPMI may act as a kinase inhibitor , particularly against Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. Inhibition of BTK has shown promise in treating B-cell malignancies, indicating potential therapeutic applications for DCPMI in oncology .
Biological Activity
DCPMI exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : Preliminary studies suggest that DCPMI may inhibit specific kinases involved in cancer signaling pathways.
- Receptor Modulation : The compound's structural features allow it to interact with various receptors, potentially acting as an antagonist or modulator.
- Antimicrobial Properties : While not extensively studied, compounds with similar heterocyclic structures often display antimicrobial activity.
Kinase Inhibition Studies
Research has indicated that DCPMI may inhibit BTK effectively. In vitro studies demonstrated that DCPMI could reduce cell viability in B-cell lines, suggesting its potential as an anticancer agent. Further investigations are required to determine the selectivity and efficacy of DCPMI compared to existing BTK inhibitors.
Receptor Interaction Studies
Studies utilizing binding assays have shown that DCPMI interacts with several receptors implicated in various diseases. Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays have been employed to quantify these interactions. These studies indicate that the compound may have a higher affinity for certain receptors compared to structurally similar compounds.
Comparative Analysis with Related Compounds
DCPMI shares structural similarities with other biologically active compounds. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-chlorophenyl)-6-(3-methylphenyl)imidazo[1,2-a]pyridine | Similar imidazo structure | Different substituents affecting biological activity |
| 1-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine | Piperazine core with different phenyl groups | Varying receptor selectivity |
| 1-{[2-(5-bromopyridin-2-yl)methyl]-4-(3-fluorophenyl)piperazine} | Different heterocyclic component | Potentially altered pharmacodynamics |
Q & A
Q. What are the common synthetic routes for preparing 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
Imidazo[1,2-a]pyridine Core Formation : Condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoacetophenones under reflux conditions in polar solvents (e.g., ethanol or DMF) .
Piperazine Substitution : The 3-position of the imidazo[1,2-a]pyridine is functionalized with a chlorophenyl group via nucleophilic substitution or Suzuki coupling .
Methylpiperazine Linkage : The final step involves alkylation of 4-(3,4-dichlorophenyl)piperazine with the chloromethyl intermediate (from step 2) using a base like K₂CO₃ in acetonitrile .
- Key Variables : Reaction temperature (70–120°C), choice of catalyst (e.g., Pd for cross-coupling), and solvent polarity.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | 2-aminopyridine + α-bromoacetophenone, DMF, 100°C | 65–75 | >90 | |
| 2 | Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃) | 50–60 | >85 | |
| 3 | K₂CO₃, CH₃CN, 80°C | 70–80 | >95 |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₁₈Cl₃N₄).
- X-ray Crystallography : Resolves stereochemistry and confirms the methyl-piperazine linkage geometry .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific safety data for this compound is limited, protocols for structurally related piperazines and imidazo-pyridines include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (similar to 1-(4-chlorophenyl)piperazine handling) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <5 µm).
- Storage : In airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how is its activity validated?
- Methodological Answer : The compound’s imidazo-pyridine and dichlorophenyl-piperazine moieties suggest affinity for:
- Dopamine D3 Receptors : Competitive binding assays using [³H]spiperone in HEK293 cells transfected with D3 receptors. IC₅₀ values are calculated via nonlinear regression .
- Serotonin Receptors (5-HT₂A/2C) : Radioligand displacement assays with [³H]ketanserin. Selectivity over other receptors (e.g., α₁-adrenergic) is tested to minimize off-target effects .
- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., buffer pH, cell line variability). Normalize data using reference antagonists (e.g., clozapine for 5-HT₂A) .
Q. How do structural modifications influence the compound’s pharmacokinetic (PK) profile?
- Methodological Answer : SAR Studies :
- Lipophilicity : Replace the 3,4-dichlorophenyl group with a methoxy group to reduce LogP (measured via shake-flask method). Lower LogP improves aqueous solubility but may reduce blood-brain barrier penetration .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess CYP450-mediated oxidation. Introducing electron-withdrawing groups (e.g., -CF₃) at the piperazine ring slows metabolism .
- Data Table :
| Modification | LogP | Microsomal Stability (% remaining at 1h) | Reference |
|---|---|---|---|
| 3,4-diCl | 4.2 | 30% | |
| 4-OCH₃ | 3.1 | 65% | |
| 3-CF₃ | 4.5 | 50% |
Q. What strategies resolve contradictions in reported biological activities?
- Methodological Answer : Contradictions often stem from:
- Purity Variability : Validate compound purity (>95%) via HPLC before assays. Impurities from synthetic byproducts (e.g., unreacted intermediates) can skew results .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration in media). For example, dopamine receptor assays show higher affinity in serum-free conditions .
- Statistical Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
